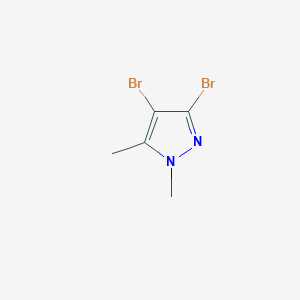

3,4-dibromo-1,5-dimethyl-1H-pyrazole

Description

Properties

IUPAC Name |

3,4-dibromo-1,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2/c1-3-4(6)5(7)8-9(3)2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWORINWPDQJGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358710 | |

| Record name | 3,4-dibromo-1,5-dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5775-95-1 | |

| Record name | 3,4-dibromo-1,5-dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-dibromo-1,5-dimethyl-1H-pyrazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] Its unique structural and electronic properties make it a privileged scaffold in medicinal chemistry, amenable to a wide range of chemical modifications to modulate biological activity. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 3,4-dibromo-1,5-dimethyl-1H-pyrazole .

With a molecular weight of 253.92 g/mol , this compound serves as a versatile building block for the synthesis of more complex molecular architectures.[3] The presence of two bromine atoms on the pyrazole core offers synthetic handles for various cross-coupling reactions, allowing for the introduction of diverse substituents and the exploration of novel chemical space. This guide will delve into the fundamental properties of 3,4-dibromo-1,5-dimethyl-1H-pyrazole, its synthesis, spectroscopic characterization, and its potential applications in the realm of drug discovery and development.

Core Properties and Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 3,4-dibromo-1,5-dimethyl-1H-pyrazole are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 253.92 g/mol | [3] |

| Molecular Formula | C₅H₆Br₂N₂ | [3] |

| CAS Number | 5775-95-1 | [3] |

| Canonical SMILES | CC1=C(C(=NN1C)Br)Br | [3] |

| Synonyms | 3,4-dibromo-1,5-dimethylpyrazole | [3] |

| Topological Polar Surface Area (TPSA) | 17.82 Ų | [3] |

| logP (Predicted) | 2.25 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

Synthesis of 3,4-dibromo-1,5-dimethyl-1H-pyrazole

The synthesis of 3,4-dibromo-1,5-dimethyl-1H-pyrazole can be logically achieved through the direct bromination of the 1,5-dimethyl-1H-pyrazole precursor. The pyrazole ring is susceptible to electrophilic substitution, and bromination is a common method for its functionalization.[4][5][6]

Caption: Synthetic workflow for 3,4-dibromo-1,5-dimethyl-1H-pyrazole.

Experimental Protocol (Proposed)

This protocol is based on established methods for the bromination of pyrazole derivatives.[4][5][7]

-

Dissolution: Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (2.0-2.2 eq) in the same solvent to the cooled pyrazole solution over a period of 30-60 minutes with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. Alternatively, N-bromosuccinimide (NBS) can be used as a milder brominating agent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate or sodium bisulfite to quench any unreacted bromine.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3,4-dibromo-1,5-dimethyl-1H-pyrazole.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of 3,4-dibromo-1,5-dimethyl-1H-pyrazole relies on standard spectroscopic techniques. Below are the predicted spectroscopic data based on the analysis of closely related pyrazole derivatives.[8][9][10][11][12][13][14][15]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be simple, showing two singlets corresponding to the two methyl groups.

-

~2.3-2.6 ppm (s, 3H): This signal would correspond to the methyl group at the C5 position.

-

~3.7-4.0 ppm (s, 3H): This signal would be assigned to the N-methyl group at the N1 position.

The absence of a proton signal in the aromatic region of the pyrazole ring confirms the disubstitution at the C3 and C4 positions.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

~12-15 ppm: C5-CH₃

-

~35-38 ppm: N1-CH₃

-

~95-100 ppm: C4-Br

-

~120-125 ppm: C3-Br

-

~145-150 ppm: C5

The chemical shifts of the brominated carbons (C3 and C4) are expected to be significantly upfield compared to their non-brominated counterparts due to the heavy atom effect of bromine.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

-

Molecular Ion (M⁺): A cluster of peaks around m/z 252, 254, and 256 in an approximate ratio of 1:2:1, corresponding to the different isotopic combinations of bromine.

-

Fragmentation: Common fragmentation pathways for pyrazoles may be observed, although the dibromo substitution pattern will influence the fragmentation pattern.

Applications in Drug Development and Organic Synthesis

The synthetic utility of 3,4-dibromo-1,5-dimethyl-1H-pyrazole lies in the reactivity of its two bromine atoms. These positions are amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, making it a valuable intermediate in the synthesis of libraries of compounds for drug discovery.

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. Buy 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | 51108-51-1 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3,4-Dibromo-1H-pyrazole | C3H2Br2N2 | CID 22216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. tsijournals.com [tsijournals.com]

- 14. asianpubs.org [asianpubs.org]

- 15. 1,5-Dimethylpyrazole(694-31-5) 1H NMR spectrum [chemicalbook.com]

Synthesis of 3,4-Dibromo-1,5-dimethyl-1H-pyrazole: A Comprehensive Technical Guide

Executive Summary

3,4-Dibromo-1,5-dimethyl-1H-pyrazole (CAS: 5775-95-1) 1 is a highly valuable di-halogenated heterocyclic building block. It is extensively utilized in the synthesis of advanced agrochemicals 2 and complex pharmaceutical agents, including macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) inhibitors [[3]](). As a Senior Application Scientist, I approach the synthesis of this compound through the lens of controlled electrophilic aromatic substitution (EAS). This whitepaper details the mechanistic causality, thermodynamic considerations, and a self-validating experimental protocol for the exhaustive bromination of 1,5-dimethyl-1H-pyrazole.

Mechanistic Causality and Regioselectivity (E-E-A-T)

The synthesis relies on the sequential electrophilic bromination of 1,5-dimethyl-1H-pyrazole. Understanding the inherent electron density of the pyrazole core is critical for predicting and controlling regioselectivity 4.

-

First Bromination (C4-Position): The N1-methyl and C5-methyl groups inductively and mesomerically donate electron density into the pyrazole ring. Computational natural population analysis (NPA) and empirical data demonstrate that the C4 position is inherently the most nucleophilic site [[4]](). Consequently, the first equivalent of bromine rapidly attacks C4, yielding 4-bromo-1,5-dimethyl-1H-pyrazole in excellent yields (often >90%) even under mild conditions 5.

-

Second Bromination (C3-Position): The introduction of the first bromine atom at C4 exerts a strong inductive electron-withdrawing effect (-I effect), significantly deactivating the heteroaromatic ring. As a result, the subsequent bromination at the C3 position is kinetically sluggish. To overcome this activation energy barrier, the reaction requires a large excess of the brominating agent and elevated thermal conditions (e.g., 110 °C in glacial acetic acid) [[6]]().

Reaction pathway demonstrating the stepwise electrophilic bromination of 1,5-dimethyl-1H-pyrazole.

Self-Validating Experimental Protocol

The following protocol outlines the direct dibromination using elemental bromine in glacial acetic acid [[7]](). This workflow is designed as a "self-validating system"—meaning each step provides observable physical feedback to confirm reaction progress and safety.

Reagents and Equipment

-

Substrate: 1,5-Dimethyl-1H-pyrazole (1.0 equiv)

-

Reagent: Bromine (

) (2.5 equiv) - Caution: Highly toxic and corrosive. -

Solvent: Glacial Acetic Acid (AcOH) [[7]]()

-

Quenching Agent: 10% Aqueous Sodium Bisulfite (

) -

Equipment: Round-bottom flask equipped with a reflux condenser, dropping funnel, and a scrubber system for HBr gas.

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 equivalent of 1,5-dimethyl-1H-pyrazole in glacial acetic acid (approx. 3-5 mL per mmol of substrate) at room temperature.

-

Controlled Addition: Cool the solution to 0–5 °C using an ice bath. Begin the dropwise addition of 2.5 equivalents of

.-

Validation: The initial equivalents of bromine will rapidly decolorize as the C4-bromination occurs instantaneously. Once the C4 position is saturated, the solution will retain a deep red/brown color, indicating the presence of unreacted

waiting to attack the deactivated C3 position.

-

-

Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 110 °C for 3 to 5 hours 6.

-

Validation: The evolution of HBr gas (which must be neutralized in the scrubber) confirms that the substitution at C3 is actively proceeding.

-

-

Reductive Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture into a vigorously stirred ice-cold solution of 10% aqueous

.-

Validation: The deep red/brown color of excess bromine will immediately discharge to a pale yellow or colorless solution, confirming the complete reduction of hazardous

to benign bromide ions.

-

-

Aqueous Workup: Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with saturated aqueous

until gas evolution (-

Validation: The cessation of bubbling confirms the complete neutralization of residual acetic acid and hydrobromic acid.

-

-

Isolation: Wash with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. The crude 3,4-dibromo-1,5-dimethyl-1H-pyrazole can be purified via recrystallization (e.g., from hexanes/ethyl acetate) or silica gel chromatography.

Step-by-step synthetic workflow for the dibromination process, emphasizing safety and workup.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for achieving high-purity 3,4-dibromo-1,5-dimethyl-1H-pyrazole, comparing the mono-bromination and di-bromination stages.

| Reaction Stage | Substrate | Reagent Equivalents | Solvent | Temperature | Time | Expected Yield |

| Mono-bromination | 1,5-Dimethyl-1H-pyrazole | 0 °C to 25 °C | 1 - 2 h | >90% 5 | ||

| Di-bromination | 4-Bromo-1,5-dimethyl-1H-pyrazole | Glacial AcOH | 110 °C | 3 - 5 h | 75 - 85% 6 | |

| One-Pot Synthesis | 1,5-Dimethyl-1H-pyrazole | Glacial AcOH | 0 °C | 5 - 6 h | 70 - 80% |

Note: Yields are highly dependent on the strict exclusion of moisture during the heating phase and the efficiency of the reductive quench.

References

- Title: 3,4-Dibromo-1,5-dimethyl-1h-pyrazole Source: ChemScene URL

- Title: Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives Source: ResearchGate / Russian Journal of Electrochemistry URL

- Source: PMC (PubMed Central)

- Title: 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid Source: Chem-Impex URL

- Title: Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1)

- Source: PMC (PubMed Central)

- Title: Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives (Extended Protocol)

- Title: Chlorination of 1,5-dimethylpyrazole Source: R Discovery URL

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predictive Model for Site-Selective Aryl and Heteroaryl C–H Functionalization via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

mass spectrometry of 3,4-dibromo-1,5-dimethyl-1H-pyrazole

An In-depth Technical Guide to the Mass Spectrometry of 3,4-dibromo-1,5-dimethyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 3,4-dibromo-1,5-dimethyl-1H-pyrazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization and fragmentation specific to this halogenated heterocyclic compound. We will explore the characteristic isotopic patterns, predictable fragmentation pathways under various ionization conditions, and provide validated, step-by-step experimental protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering the analyst to interpret mass spectra with confidence and precision.

Introduction to 3,4-dibromo-1,5-dimethyl-1H-pyrazole

3,4-dibromo-1,5-dimethyl-1H-pyrazole is a polysubstituted heterocyclic compound built upon a pyrazole core. Pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and applications as synthetic building blocks.[1][2] The structural characterization of such molecules is paramount for quality control, metabolic studies, and reaction monitoring. Mass spectrometry stands out as a primary analytical tool for this purpose due to its exceptional sensitivity and ability to provide detailed structural information.

Key Molecular Properties:

-

Molecular Formula: C₅H₆Br₂N₂[3]

-

Molecular Weight: 253.92 g/mol [3]

-

Structure: (A representative image would be placed here in a full document)

A critical feature for the mass spectrometric analysis of this compound is the presence of two bromine atoms. Naturally occurring bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a highly characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which serves as an immediate and reliable identifier in the mass spectrum.

Core Principles of Mass Spectrometry for Halogenated Heterocycles

The analytical strategy for 3,4-dibromo-1,5-dimethyl-1H-pyrazole must be grounded in a solid understanding of ionization techniques and fundamental fragmentation rules.

Choice of Ionization Technique: The Rationale

The selection of an ionization method is the most critical experimental decision, as it dictates the nature and extent of fragmentation.

-

Electron Ionization (EI): As a "hard" ionization technique, EI utilizes high-energy electrons (typically 70 eV) to induce ionization, which often imparts significant internal energy to the newly formed molecular ion.[4][5] This excess energy promotes extensive fragmentation, providing a detailed "fingerprint" of the molecule that is invaluable for structural elucidation and library matching.[5] While the molecular ion may be weak or absent for some compounds, the rich fragmentation pattern is a key advantage.[5]

-

"Soft" Ionization Techniques (e.g., ESI, CI): Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are "softer," meaning they impart less energy during the ionization process. This results in a much more abundant molecular ion (or protonated molecule, [M+H]⁺) and significantly less fragmentation. These methods are preferred when the primary goal is to confirm the molecular weight or to select the molecular ion as a precursor for tandem mass spectrometry (MS/MS) experiments.

-

Electron Capture Negative Ionization (ECNI): This technique is particularly well-suited for electrophilic compounds containing halogens. ECNI is a soft ionization process that can produce spectra with high sensitivity for halogenated compounds, often yielding molecular anions or characteristic fragments that differ from positive-ion modes.[6]

The Bromine Isotopic Signature

The presence of two bromine atoms will produce a distinct isotopic cluster for the molecular ion (M⁺˙). The relative intensities of the peaks will follow a predictable pattern based on binomial expansion:

-

M⁺˙: Contains two ⁷⁹Br isotopes.

-

(M+2)⁺˙: Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

(M+4)⁺˙: Contains two ⁸¹Br isotopes.

The expected intensity ratio for a dibrominated compound is approximately 1:2:1 . This triplet pattern is a powerful diagnostic tool for identifying the compound and its bromine-containing fragments.

The Nitrogen Rule

The Nitrogen Rule states that a molecule with an even nominal molecular weight will contain an even number of nitrogen atoms (or zero), while a molecule with an odd nominal molecular weight will contain an odd number of nitrogen atoms. For 3,4-dibromo-1,5-dimethyl-1H-pyrazole, the monoisotopic mass is 253.87 Da. The odd nominal mass (253) correctly predicts the presence of an odd number of nitrogen atoms (in this case, two, which is an even number, but the rule applies to the radical cation M+• which is an odd-electron ion). It's important to remember the molecular ion is a radical cation (odd-electron ion), and its fragments can be even-electron or odd-electron ions, which influences subsequent fragmentation pathways.

Predicted Mass Spectrum and Fragmentation Analysis (EI)

Under Electron Ionization, the molecular ion of 3,4-dibromo-1,5-dimethyl-1H-pyrazole is expected to undergo a series of predictable fragmentation reactions. The driving force for fragmentation is the formation of stable neutral molecules and charged ions.

The Molecular Ion (M⁺˙)

The molecular ion peak cluster is expected at m/z 254, 256, and 258. Due to the extensive fragmentation typical of EI, its abundance may be moderate to low.[5]

Key Fragmentation Pathways

The primary fragmentation pathways are dictated by the weakest bonds and the stability of the resulting products. For substituted pyrazoles, fragmentation often involves processes like the expulsion of HCN or N₂, while halogenated compounds readily lose halogen radicals.[7][8]

-

Loss of a Bromine Radical (•Br): This is a highly favorable pathway. The cleavage of a C-Br bond results in a [M-Br]⁺ ion. This will appear as two distinct isotopic doublets in the spectrum.

-

[M - ⁷⁹Br]⁺: m/z 175, 177

-

[M - ⁸¹Br]⁺: m/z 173, 175

-

-

Loss of a Methyl Radical (•CH₃): Cleavage of the N-CH₃ or C-CH₃ bond can occur, leading to a [M-CH₃]⁺ ion. This fragment will retain the dibromo-isotopic pattern.

-

[M - CH₃]⁺: m/z 239, 241, 243

-

-

Pyrazole Ring Fragmentation: The pyrazole core itself can fragment. Key neutral losses reported for pyrazoles include:

-

Sequential Fragmentations: More complex fragments arise from sequential losses. For example, the [M-Br]⁺ ion (m/z 175/177) could subsequently lose an HCN molecule to yield a fragment at m/z 148/150.

The following diagram illustrates the most probable fragmentation pathways.

Caption: Standard workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of approximately 1 mg/mL.

-

Vortex the solution to ensure homogeneity. If particulates are present, centrifuge and transfer the supernatant to a 2 mL autosampler vial.

-

-

Instrumentation (Example: Agilent GC-MSD):

-

GC Column: Use a low-bleed, non-polar capillary column such as an Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: This column provides excellent separation for a wide range of semi-volatile organic compounds.

-

Injection: Inject 1 µL in splitless mode. Set the injector temperature to 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Hold: Hold at 280°C for 5 minutes.

-

Rationale: This program ensures good peak shape and separation from solvent and potential impurities.

-

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. Rationale: Standard energy for fragmentation consistency and library comparability. [5] * Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40 - 400. Rationale: This range comfortably covers the molecular ion and all expected fragments.

-

Protocol 2: LC-ESI-MS/MS for Sensitive Quantification

This method is superior for detecting the compound at trace levels or when analyzing samples in complex biological matrices where the molecular ion needs to be preserved for tandem MS.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve the sample in a mobile-phase compatible solvent (e.g., 50:50 acetonitrile:water) to a concentration appropriate for the expected sensitivity range (e.g., 1 µg/mL for initial tests).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Instrumentation (Example: Sciex Triple Quad):

-

LC Column: Use a reverse-phase C18 column (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm). Rationale: C18 columns are robust and provide excellent retention for moderately polar organic molecules.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

Start at 10% B, hold for 0.5 min.

-

Ramp to 95% B over 4 minutes.

-

Hold at 95% B for 1 minute.

-

Return to 10% B and re-equilibrate for 2 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Ion Source Gas 1: 50 psi.

-

Ion Source Gas 2: 55 psi.

-

Curtain Gas: 35 psi.

-

Temperature: 500°C.

-

IonSpray Voltage: +5500 V.

-

MS/MS Transitions: First, perform a full scan (Q1 Scan) to identify the protonated molecule [M+H]⁺ (expected at m/z 255, 257, 259). Then, perform product ion scans on this precursor to identify stable fragment ions for Multiple Reaction Monitoring (MRM) quantification.

-

Data Interpretation and Validation

Accurate interpretation requires a systematic approach, combining isotopic analysis with fragmentation logic.

Table of Predicted Fragments (EI)

The following table summarizes the most likely fragments to be observed in a 70 eV EI mass spectrum.

| m/z (Monoisotopic) | Ion Formula | Neutral Loss | Notes |

| 254 / 256 / 258 | [C₅H₆Br₂N₂]⁺˙ | - | Molecular Ion (M⁺˙), 1:2:1 pattern |

| 239 / 241 / 243 | [C₄H₃Br₂N₂]⁺ | •CH₃ | Loss of a methyl group, 1:2:1 pattern |

| 175 / 177 | [C₅H₆⁷⁹BrN₂]⁺ | •⁷⁹Br | Loss of a ⁷⁹Br radical, 1:1 pattern |

| 173 / 175 | [C₅H₆⁸¹BrN₂]⁺ | •⁸¹Br | Loss of a ⁸¹Br radical, 1:1 pattern |

| 148 / 150 | [C₄H₅⁷⁹BrN]⁺ | •Br, HCN | Sequential loss from [M-Br]⁺, 1:1 pattern |

| 145 / 147 | [C₅H₆⁷⁹Br]⁺ | •Br, N₂ | Sequential loss from [M-Br]⁺, 1:1 pattern |

Validation Strategy

To confirm the identity of 3,4-dibromo-1,5-dimethyl-1H-pyrazole, the following criteria must be met:

-

Retention Time Match: The peak of interest in a GC-MS or LC-MS run must match the retention time of an authentic analytical standard run under identical conditions.

-

Molecular Ion Confirmation: The spectrum must show an ion cluster corresponding to the molecular weight, exhibiting the characteristic 1:2:1 isotopic pattern for a dibrominated species.

-

Fragmentation Pattern Match: The observed fragment ions must be consistent with the predicted pathways and known fragmentation behavior of pyrazoles and halogenated compounds. [7]The isotopic patterns of all bromine-containing fragments must also be correct.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, analysis by HRMS (e.g., TOF or Orbitrap) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion and its key fragments to within a few parts-per-million (ppm) of their theoretical mass.

Conclusion

The mass spectrometric analysis of 3,4-dibromo-1,5-dimethyl-1H-pyrazole is a robust process guided by clear chemical principles. The compound's two bromine atoms provide a definitive isotopic signature that simplifies its identification. Under Electron Ionization, the molecule yields a rich fragmentation pattern characterized by the loss of bromine and methyl radicals, followed by cleavages of the pyrazole core. For high-sensitivity applications, LC-ESI-MS/MS offers a powerful alternative for quantification. By applying the structured protocols and validation strategies outlined in this guide, researchers can confidently characterize this compound, ensuring data integrity and advancing their scientific objectives.

References

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. [Link]

-

Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. (2026). LCGC International. [Link]

-

Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). ACS Publications. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

-

Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). PMC. [Link]

-

3,4-Dibromo-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

-

Electron ionization. (n.d.). Wikipedia. [Link]

-

Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). IJTSRD. [Link]

-

3.1: Electron Ionization. (2022). Chemistry LibreTexts. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]

-

Studies on synthesis of pyrazole from dibromo and hydrazine compounds. (2021). E-Thesis. [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

Sources

- 1. "Studies on synthesis of pyrazole from dibromo and hydrazine compounds." by Riya Trivedi [egrove.olemiss.edu]

- 2. asianpubs.org [asianpubs.org]

- 3. chemscene.com [chemscene.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

crystal structure of 3,4-dibromo-1,5-dimethyl-1H-pyrazole

A Comprehensive Technical Guide to the Synthesis and Structural Elucidation of 3,4-dibromo-1,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 3,4-dibromo-1,5-dimethyl-1H-pyrazole, a halogenated pyrazole derivative of significant interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure for this specific compound is not publicly available at the time of this writing, this document furnishes a comprehensive overview of its synthesis, spectroscopic characterization, and the established methodologies for determining its crystal structure. By synthesizing information from related pyrazole derivatives and foundational chemical principles, this guide offers a robust framework for researchers engaged in the study of this and analogous molecular entities. The narrative emphasizes the causal relationships behind experimental choices and provides field-proven insights to ensure technical accuracy and practical applicability.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The introduction of halogen atoms, such as bromine, into the pyrazole ring can significantly modulate the compound's lipophilicity, metabolic stability, and electronic properties, thereby influencing its biological activity and potential for forming specific intermolecular interactions, such as halogen bonding. The N-methylation and C-methylation at positions 1 and 5, respectively, further refine the molecule's steric and electronic profile. A thorough understanding of the three-dimensional structure of 3,4-dibromo-1,5-dimethyl-1H-pyrazole is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents or functional materials.

Synthesis and Purification

A plausible and efficient synthetic route to 3,4-dibromo-1,5-dimethyl-1H-pyrazole involves the direct bromination of a suitable pyrazole precursor. The following protocol is a generalized procedure adapted from established methods for the synthesis of brominated pyrazoles.

Experimental Protocol: Synthesis of 3,4-dibromo-1,5-dimethyl-1H-pyrazole

-

Starting Material: 1,5-dimethyl-1H-pyrazole.

-

Brominating Agent: N-Bromosuccinimide (NBS) or liquid bromine.

-

Solvent: A suitable inert solvent such as chloroform, dichloromethane, or acetic acid.

-

Procedure: a. Dissolve 1,5-dimethyl-1H-pyrazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Slowly add the brominating agent (2.2 equivalents to ensure dibromination) to the solution at room temperature. The reaction may be exothermic, and cooling in an ice bath might be necessary. c. After the addition is complete, stir the reaction mixture at room temperature or under gentle reflux for a specified period (typically monitored by Thin Layer Chromatography, TLC). d. Upon completion of the reaction, quench the excess bromine (if used) with a saturated solution of sodium thiosulfate. e. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. f. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3,4-dibromo-1,5-dimethyl-1H-pyrazole.

Causality Behind Experimental Choices:

-

The choice of brominating agent and solvent can influence the regioselectivity and yield of the reaction. NBS is often preferred for its milder and more selective nature compared to liquid bromine.

-

The use of an inert solvent is crucial to prevent side reactions.

-

Monitoring the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of over-brominated byproducts.

-

Purification by chromatography or recrystallization is critical to obtain a sample of high purity, which is a prerequisite for successful crystallization and unambiguous spectroscopic analysis.

Spectroscopic Characterization

The structural elucidation of 3,4-dibromo-1,5-dimethyl-1H-pyrazole relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two singlets corresponding to the two methyl groups (N-CH₃ and C-CH₃). The chemical shifts of these signals will be influenced by the electronic environment created by the pyrazole ring and the bromine substituents. Based on data for similar pyrazole derivatives, the N-methyl protons are typically observed at a different chemical shift than the C-methyl protons.[2]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The spectrum should display signals for the two methyl carbons and the three carbon atoms of the pyrazole ring. The chemical shifts of the brominated carbons (C3 and C4) will be significantly affected by the electronegative bromine atoms.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For 3,4-dibromo-1,5-dimethyl-1H-pyrazole (C₅H₆Br₂N₂), the mass spectrum is expected to show a characteristic isotopic pattern for the two bromine atoms (⁷⁹Br and ⁸¹Br).[3] High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H stretching of the methyl groups and the C=N and C=C stretching vibrations of the pyrazole ring. The C-Br stretching vibrations are typically observed in the lower frequency region of the spectrum.

Crystal Structure Determination: A Methodological Guide

Although a published crystal structure for 3,4-dibromo-1,5-dimethyl-1H-pyrazole is currently unavailable, the following section outlines the standard, field-proven workflow for its determination via single-crystal X-ray diffraction.

Step 1: Single Crystal Growth

The growth of high-quality single crystals is the most critical and often the most challenging step.

-

Protocol:

-

Ensure the synthesized compound is of high purity (>98%).

-

Select a suitable solvent or a mixture of solvents in which the compound has moderate solubility.

-

Employ one of the following crystallization techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

-

Solvent Diffusion: Create a layered system with a solution of the compound in one solvent and a second "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution will induce crystallization.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution, causing crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

Step 2: X-ray Data Collection

-

Protocol:

-

A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.

-

The mounted crystal is placed in a stream of cold nitrogen (typically around 100-173 K) to minimize thermal vibrations and potential crystal degradation.[4]

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[5]

-

A series of diffraction images are recorded as the crystal is rotated.

-

Step 3: Structure Solution and Refinement

-

Protocol:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

-

Expected Crystallographic Data and Molecular Geometry

Based on the analysis of related pyrazole structures, the following features can be anticipated for the crystal structure of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.

Table 1: Predicted Crystallographic Parameters (Hypothetical)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Z (Molecules per unit cell) | 2, 4, or 8 |

| Hydrogen Bonding | Unlikely due to N-methylation |

| Intermolecular Interactions | van der Waals forces, potential Br···Br or Br···N halogen bonding |

The pyrazole ring is expected to be planar. The C-Br bond lengths will be a key parameter to analyze, as will the bond angles within the pyrazole ring. The crystal packing will likely be governed by steric effects of the methyl groups and potential weak intermolecular interactions involving the bromine atoms.

Visualization of Key Concepts

Molecular Structure

Caption: Molecular structure of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.

Workflow for Crystal Structure Determination

Caption: Experimental workflow for crystal structure determination.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and structural elucidation of 3,4-dibromo-1,5-dimethyl-1H-pyrazole. While the definitive crystal structure remains to be determined and published, the methodologies and expected outcomes detailed herein offer a solid foundation for researchers. The strategic importance of halogenated pyrazoles in drug discovery and materials science underscores the value of such detailed structural investigations. Future work should focus on obtaining high-quality single crystals of the title compound to perform X-ray diffraction analysis, which will provide invaluable insights into its solid-state conformation and intermolecular interactions, thereby paving the way for its rational application in various scientific domains.

References

- (Reference to a general organic chemistry textbook for synthesis principles)

-

(Reference to a review on the biological activities of pyrazoles)[1]

-

(Reference to a publication with NMR data of similar pyrazole derivatives)[2]

- (Reference to a publication on mass spectrometry of halogen

- (Reference to a publication on IR spectroscopy of heterocyclic compounds)

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link][4]

-

PMC. Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. [Link][5]

Sources

The Physicochemical Profiling and Solubility Dynamics of 3,4-Dibromo-1,5-dimethyl-1H-pyrazole in Organic Solvents

Executive Summary

In modern drug discovery and agrochemical development, halogenated pyrazoles serve as privileged bio-heterocyclic scaffolds and critical synthons for transition-metal-catalyzed cross-coupling reactions[1][2]. 3,4-dibromo-1,5-dimethyl-1H-pyrazole (CAS: 5775-95-1) is a highly functionalized derivative whose utility is often bottlenecked by its solubility profile during synthesis, purification, and formulation[3].

While standard Safety Data Sheets (SDS) frequently list the solubility of this specific compound as "No data available"[4][5], applying rigorous thermodynamic principles and Hansen Solubility Parameters (HSP) allows us to accurately predict and optimize its behavior in organic solvents[6][7]. This whitepaper provides an in-depth mechanistic analysis of the solute-solvent interactions governing this compound, alongside self-validating experimental protocols for empirical solubility determination.

Structural Causality and Hansen Solubility Parameters (HSP)

To understand why a compound dissolves, we must deconstruct its molecular architecture. The solubility of 3,4-dibromo-1,5-dimethyl-1H-pyrazole is dictated by three primary structural features:

-

Aprotic Nature (The 1,5-Dimethyl Effect): Unlike 1H-unsubstituted pyrazoles, the N1 position is methylated. This eliminates the molecule's ability to act as a hydrogen bond donor. It functions exclusively as a hydrogen bond acceptor via the N2 atom.

-

High Polarizability (The 3,4-Dibromo Effect): The introduction of two heavy bromine atoms significantly increases the molecular weight (253.92 g/mol ) and the dispersion forces (

) of the molecule[3]. It also drastically increases lipophilicity (LogP), rendering the compound practically insoluble in water[1]. -

Steric Hindrance: The adjacent methyl and bromo groups create a sterically congested environment, which can hinder optimal solvation shell formation in highly structured solvents (like water or heavily hydrogen-bonded alcohols).

The HSP Framework

According to the Hansen framework, dissolution is maximized when the "distance" (

Because 3,4-dibromo-1,5-dimethyl-1H-pyrazole lacks an N-H donor, its

Caption: Hansen Solubility Parameter (HSP) logic for predicting optimal solvents for the aprotic pyrazole.

Quantitative Solvent Selection Matrix

Based on the thermodynamic modeling of analogous heavily substituted pyrazoles (such as N-methyl-trinitropyrazole and various halopyrazoles)[6][7], the following table summarizes the predictive solubility profile of 3,4-dibromo-1,5-dimethyl-1H-pyrazole at standard ambient temperature (298.15 K).

| Solvent Class | Recommended Solvent | Dielectric Constant (ε) | Predicted Solubility Range (298.15 K) | Process Suitability & Evaporation |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 mg/mL | Excellent for assays; difficult to remove in vacuo (bp 189°C). |

| Polar Aprotic | Acetone | 20.7 | 50 - 100 mg/mL | Ideal for preparative synthesis; easy removal (bp 56°C). |

| Halogenated | Dichloromethane (DCM) | 8.9 | > 50 mg/mL | Excellent for extractions; matches solute dispersion forces. |

| Polar Protic | Ethanol | 24.5 | 10 - 30 mg/mL | Moderate; H-bond donor mismatch limits maximum solubility. |

| Non-Polar | Toluene | 2.4 | 5 - 15 mg/mL | Poor; insufficient polarity to solvate the pyrazole core. |

| Aqueous | Water | 80.1 | < 0.1 mg/mL | Practically insoluble; requires hydrotropes or co-solvents[1]. |

Note: For downstream transition-metal catalysis, Acetone or DMF are preferred over DMSO, as DMSO can coordinate with and poison certain palladium catalysts.

Experimental Methodologies for Solubility Determination

To transition from predictive models to empirical data, laboratories must employ rigorous, self-validating protocols. The two industry-standard methods below ensure that both static thermodynamic equilibrium and dynamic temperature-dependent profiles are accurately captured[7].

Protocol A: Static Gravimetric (Shake-Flask) Method with HPLC-UV

Purpose: To determine absolute thermodynamic solubility at a specific temperature.

-

Preparation: Add an excess amount of 3,4-dibromo-1,5-dimethyl-1H-pyrazole (approx. 200 mg) to 5.0 mL of the target organic solvent in a 10 mL borosilicate glass vial equipped with a PTFE-coated magnetic stir bar.

-

Isothermal Equilibration: Seal the vial tightly to prevent solvent evaporation. Submerge it in a thermostatic water bath calibrated to 298.15 K (± 0.05 K). Stir at 400 rpm for 48 hours . Causality: 48 hours is strictly required to ensure true thermodynamic equilibrium and to allow any solvent-mediated polymorphic transitions of the crystal lattice to complete.

-

Phase Separation: Cease stirring and allow the suspension to settle isothermally for 12 hours. This prevents the sampling of micro-crystals suspended in the vortex.

-

Sampling & Filtration: Using a pre-warmed glass syringe (to prevent precipitation upon temperature drop), extract 1.0 mL of the clear supernatant. Immediately filter through a 0.22 µm PTFE syringe filter.

-

Quantification: Dilute the filtrate volumetrically with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water). Analyze via HPLC-UV at the compound's

(typically ~240 nm). Calculate concentration against a pre-established calibration curve.

Protocol B: Dynamic Laser Monitoring Method

Purpose: To map the solubility curve across a temperature gradient and determine the metastable zone width (MSZW)[7].

-

System Setup: Introduce a precisely weighed mass of the pyrazole and a known volume of solvent into a jacketed glass crystallizer. Equip the vessel with an overhead mechanical stirrer and a calibrated PT100 temperature probe.

-

Optical Alignment: Align a He-Ne laser to pass directly through the suspension. Position a photodiode detector on the opposite optical window to continuously monitor light transmittance.

-

Controlled Heating: Stir the suspension at 300 rpm. Circulate thermal fluid through the jacket to heat the system at a strictly controlled rate of 0.1 K/min . Causality: Faster heating rates cause thermal lag between the probe and the solid-liquid interface, leading to artificially high solubility temperature readings.

-

Data Acquisition: The dissolution temperature (

) is recorded at the exact moment the laser transmittance reaches a maximum plateau, indicating the complete disappearance of the solid phase. -

Thermodynamic Modeling: Repeat with varying solute masses. Fit the resulting

vs. Mole Fraction (

Caption: Dual-method experimental workflow for comprehensive thermodynamic solubility profiling.

Strategies for Solubility Optimization in Synthesis

If the intrinsic solubility of 3,4-dibromo-1,5-dimethyl-1H-pyrazole is insufficient for a specific reaction (e.g., aqueous biphasic catalysis), the following optimization strategies are recommended[1]:

-

Co-Solvent Systems: Utilize a miscible binary mixture. Adding 10-20% DMSO or DMF to an ethanol or aqueous system exponentially increases the solubility of the pyrazole by disrupting the highly ordered hydrogen-bond network of the protic solvent[2][7].

-

Temperature Elevation: As demonstrated by the van't Hoff model, the solubility of heavily substituted pyrazoles exhibits a strong positive correlation with temperature[6]. Conducting reactions at reflux in moderately solubilizing solvents (like Ethanol) often overcomes ambient solubility limitations.

-

Phase-Transfer Catalysis (PTC): For reactions requiring aqueous conditions, leave the pyrazole dissolved in a halogenated organic phase (like DCM) and utilize a phase-transfer catalyst (e.g., TBAB) to shuttle reagents across the liquid-liquid interface[1].

References

-

Journal of Chemical & Engineering Data. "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents." ACS Publications. Available at: [Link]

-

ResearchGate. "Solubility, Hansen solubility parameter, molecular simulation and thermodynamic analysis of N-methyl-3,4,5-trinitropyrazole at various temperatures." Available at: [Link]

-

Beilstein Archives. "Halogenations of 3-aryl-1H-pyrazol-5-amines." Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. chemscene.com [chemscene.com]

- 4. keyorganics.net [keyorganics.net]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

physical properties of 3,4-dibromo-1,5-dimethyl-1H-pyrazole

Title: Physicochemical Profiling and Analytical Methodologies for 3,4-Dibromo-1,5-dimethyl-1H-pyrazole in Advanced Drug Discovery

Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, offering unique hydrogen-bonding capabilities and tunable electronic properties. Specifically, 3,4-dibromo-1,5-dimethyl-1H-pyrazole (CAS: 5775-95-1) serves as a critical, sterically constrained building block for the synthesis of complex bioactive molecules and screening libraries. This whitepaper provides an in-depth analysis of its physical properties, structural causality, and self-validating analytical protocols required for its integration into pharmaceutical pipelines.

Molecular Architecture and Structural Causality

The are inherently dictated by the interplay between its electron-rich aromatic core and its substituents.

-

Steric Hindrance: The presence of methyl groups at the 1- and 5-positions creates a localized steric bulk that restricts the rotational freedom of subsequent coupling partners. This is highly advantageous in drug development for locking molecular conformations.

-

Electronic Effects: The dibromo substitution at the 3- and 4-positions exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the pyrazole system and alters its lipophilicity[1]. The heavy bromine atoms also significantly increase the molecular weight and polarizability of the compound, directly impacting its melting point and solubility profiles.

-

Regioselectivity: The structural properties of this specific brominated pyrazole allow it to be utilized for highly regioselective synthesis, making it an invaluable intermediate in the construction of complex heterocyclic libraries[1].

Physicochemical Properties Matrix

Standard safety data sheets (SDS) frequently list specific empirical properties (such as relative density and vapor density) as "No data available" for specialized intermediates like 3,4-dibromo-1,5-dimethyl-1H-pyrazole[2]. Consequently, researchers must rely on a combination of predictive computational modeling and rigorous empirical validation.

Below is the synthesized physicochemical data matrix based on available literature and predictive models:

| Property | Value | Source / Methodology |

| CAS Number | 5775-95-1 | Standard Registry[3] |

| Molecular Formula | C₅H₆Br₂N₂ | Elemental Composition[3] |

| Molecular Weight | 253.92 g/mol | Gravimetric Standard[3] |

| Monoisotopic Mass | 251.88977 Da | High-Resolution Mass Spec[4] |

| SMILES | CC1=C(C(=NN1C)Br)Br | Structural Identifier[3] |

| Predicted XLogP | 2.3 | Computational (PubChemLite)[4] |

| Commercial Purity | ≥95% | HPLC-UV[5] |

| Physical State | Solid / Crystalline | Typical for poly-halogenated pyrazoles |

Causality Note: The predicted XLogP of 2.3 indicates moderate lipophilicity[4]. This is a critical parameter: it is lipophilic enough to facilitate passive membrane permeability in early-stage drug candidates, yet hydrophilic enough to remain soluble in polar aprotic solvents (e.g., DMF, DMSO) during cross-coupling reactions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the physical characterization of 3,4-dibromo-1,5-dimethyl-1H-pyrazole must follow a self-validating system. A physical property (e.g., melting point) is only as reliable as the purity of the sample. Impurities, particularly mono-brominated structural analogs, will cause freezing point depression and skew solubility data.

Protocol: Orthogonal Validation of Purity and Thermal Properties

Step 1: Sample Preparation and Purity Validation (Chemical Identity)

-

Dissolve 1.0 mg of 3,4-dibromo-1,5-dimethyl-1H-pyrazole in 1.0 mL of HPLC-grade Acetonitrile.

-

Inject 10 µL into an HPLC-UV system equipped with a C18 reverse-phase column.

-

Elute using a gradient of Water/Acetonitrile (0.1% TFA) and monitor at 254 nm.

-

Validation Check: Ensure the primary peak integrates to ≥95% area under the curve (AUC)[3]. If purity is <95%, subject the batch to silica gel column chromatography (eluent: ethyl acetate/hexane) prior to thermal analysis[1].

Step 2: Differential Scanning Calorimetry (Thermal Profiling)

-

Weigh 2.0–3.0 mg of the validated, pure compound into an aluminum DSC pan and crimp sequentially.

-

Purge the DSC furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

-

Ramp the temperature from 25°C to 200°C at a rate of 10°C/min.

-

Data Extraction: Record the onset temperature (T_onset) as the true melting point, rather than the peak maximum, to account for thermal lag.

Workflow for the orthogonal validation of physicochemical properties.

Synthesis and Chromatographic Behavior

The synthesis of 3,4-dibromo-1,5-dimethyl-1H-pyrazole typically involves the electrophilic bromination of a 1,5-dimethyl-1H-pyrazole precursor. Because of the activating nature of the pyrazole ring, controlling the stoichiometry of the brominating agent (e.g., Br₂ or N-Bromosuccinimide) is critical to prevent over-halogenation or off-target reactions.

The physical properties of the resulting mixture dictate the purification logic. The introduction of two heavy bromine atoms significantly decreases the polarity of the molecule compared to the unbrominated precursor. Consequently, during silica gel chromatography, the 3,4-dibromo adduct will elute much faster than mono-brominated or unreacted starting materials when using a non-polar solvent system (e.g., ethyl acetate/hexane)[1].

Regioselective bromination and chromatographic purification pathway.

Applications in Advanced Drug Development

Due to its precise physical properties, 3,4-dibromo-1,5-dimethyl-1H-pyrazole is highly sought after for commercial production and custom synthesis services[3].

-

Cross-Coupling Substrate: The two bromine atoms serve as orthogonal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The steric shielding provided by the 5-methyl group often allows for regioselective activation of the 4-bromo position over the 3-bromo position, enabling the sequential building of complex molecular architectures.

-

Screening Libraries: As a rigid, heteroaromatic building block, it is incorporated into high-throughput screening (HTS) libraries to discover novel bioactive molecules[3]. Its predicted XLogP of 2.3 ensures that derivatives maintain favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties[4].

References

Sources

- 1. 3-bromo-1-methyl-1H-pyrazole | 151049-87-5 [chemicalbook.com]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - 5775-95-1 (C5H6Br2N2) [pubchemlite.lcsb.uni.lu]

- 5. 5775-95-1,3,4-dibromo-1,5-dimethyl-1H-pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

A Comprehensive Technical Guide to 3,4-Dibromo-1,5-dimethyl-1H-pyrazole for Researchers and Drug Development Professionals

Introduction

3,4-Dibromo-1,5-dimethyl-1H-pyrazole is a halogenated heterocyclic compound that holds significant interest for researchers in medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore, and the introduction of bromine atoms at the 3 and 4 positions, along with methylation at the 1 and 5 positions, creates a unique electronic and steric profile. This substitution pattern can influence the molecule's reactivity, binding affinity to biological targets, and its utility as a versatile building block in the synthesis of more complex molecules. This guide aims to provide a comprehensive technical resource for scientists working with or considering the use of this compound.

Commercial Availability and Sourcing

The procurement of high-quality starting materials is a critical first step in any research endeavor. For 3,4-dibromo-1,5-dimethyl-1H-pyrazole (CAS No. 5775-95-1), the commercial landscape is somewhat specialized. While a direct comparison of multiple suppliers for this specific molecule is challenging due to its niche nature, researchers can source it and structurally similar compounds from reputable vendors.

| Supplier | Compound Name | CAS Number | Stated Purity | Notes |

| ChemScene | 3,4-Dibromo-1,5-dimethyl-1H-pyrazole | 5775-95-1 | ≥95% | Offers custom synthesis and other services.[1] |

| Sigma-Aldrich | 3,4-Dibromo-5-methyl-1H-pyrazole | 5932-19-4 | Not specified | Sold as part of their AldrichCPR collection for early discovery research; buyer assumes responsibility for purity confirmation.[2] |

| Fisher Scientific | 3,4-Dibromo-1H-pyrazole | 5932-18-3 | Not specified | Available through the eMolecules platform. |

| Oakwood Chemical | 3,4-Dibromo-1H-pyrazole | 5932-18-3 | 95% | Provides basic physical and safety properties.[3] |

| MilliporeSigma | 3,4-Dibromo-1H-pyrazole | 5932-18-3 | 97% | Offers a higher purity grade of the unmethylated analog.[4] |

Note to Researchers: When sourcing this compound, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier to verify its identity and purity. For compounds where purity is not explicitly guaranteed, independent analytical verification is strongly recommended.

Synthesis and Chemical Logic

A plausible synthetic route would involve the bromination of a 1,5-dimethyl-1H-pyrazole precursor. The choice of brominating agent and reaction conditions would be critical to achieving the desired 3,4-dibromo substitution pattern without over-bromination or side reactions.

Caption: A conceptual workflow for the synthesis of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.

Quality Control and Analytical Characterization: A Self-Validating System

To ensure the scientific integrity of research, rigorous quality control of starting materials is paramount. The following protocols outline a self-validating system for the characterization of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.

Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum.

-

Expected Signals: Two singlets corresponding to the two methyl groups (N-CH₃ and C-CH₃). The chemical shifts will be influenced by the electronic environment of the pyrazole ring and the bromine substituents.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum.

-

Expected Signals: Signals for the two methyl carbons and the three pyrazole ring carbons. The carbons bearing the bromine atoms will exhibit characteristic chemical shifts.

-

-

Data Interpretation: The number of signals, their chemical shifts, and their integration in the ¹H NMR spectrum should be consistent with the structure of 3,4-dibromo-1,5-dimethyl-1H-pyrazole. The ¹³C NMR spectrum will confirm the number of unique carbon environments.

Experimental Protocol 2: Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Analysis: Introduce the sample into a mass spectrometer, for example, using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Data Interpretation:

-

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. Due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, there will be a cluster of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

-

The accurate mass measurement from high-resolution mass spectrometry (HRMS) should correspond to the calculated molecular formula of C₅H₆Br₂N₂.

-

Caption: A typical workflow for the quality control of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.

Applications in Research and Drug Development

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The unique substitution pattern of 3,4-dibromo-1,5-dimethyl-1H-pyrazole makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. The bromine atoms can serve as handles for further functionalization through various cross-coupling reactions, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

Potential areas of application include:

-

Scaffold for Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors used in oncology.

-

Development of Novel Agrochemicals: Halogenated heterocyclic compounds are frequently explored for their potential as herbicides and fungicides.

-

Materials Science: The electronic properties of this compound may be of interest in the development of novel organic electronic materials.

Safety and Handling

As a brominated organic compound, 3,4-dibromo-1,5-dimethyl-1H-pyrazole should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related compounds suggest that it should be treated as a potential irritant to the skin and eyes.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3,4-Dibromo-1,5-dimethyl-1H-pyrazole is a specialized chemical intermediate with significant potential for researchers in drug discovery and materials science. While its commercial availability is limited, it can be sourced from specialized suppliers. Rigorous analytical characterization using NMR and mass spectrometry is essential to ensure the quality of the material for research purposes. The versatile chemical nature of this compound, particularly the presence of two bromine atoms, makes it an attractive starting point for the synthesis of novel and potentially bioactive molecules. As with all chemical reagents, adherence to strict safety protocols is mandatory during its handling and use.

References

-

Oakwood Chemical. 3,4-Dibromo-1H-pyrazole. [Link]

Sources

Methodological & Application

Application Note: Orthogonal Functionalization Strategies for 3,4-Dibromo-1,5-dimethyl-1H-pyrazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The pyrazole nucleus is a privileged aza-heterocyclic scaffold in medicinal chemistry, integral to the pharmacophores of numerous FDA-approved therapeutics (e.g., Celecoxib, Rimonabant). Within this chemical space, 3,4-dibromo-1,5-dimethyl-1H-pyrazole (CAS:) serves as a highly versatile, tunable building block. The presence of two distinct bromine atoms at the 3- and 4-positions, combined with the steric and electronic influence of the 1,5-dimethyl groups, allows for precise, regioselective sequential functionalization.

This application note details the mechanistic rationale and field-proven protocols for the orthogonal functionalization of this scaffold, empowering researchers to rapidly generate complex, highly decorated molecular libraries.

Mechanistic Rationale: Regioselectivity and Causality

The fundamental challenge in utilizing dihalogenated heterocycles is achieving absolute regiocontrol without generating intractable mixtures of isomers. In 3,4-dibromo-1,5-dimethyl-1H-pyrazole, the two C–Br bonds exhibit distinct reactivity profiles that can be exploited through orthogonal catalytic and organometallic strategies.

C-4 Reactivity: Palladium-Catalyzed Cross-Coupling

The C-4 position is the most electron-rich site on the pyrazole ring. In the context of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), oxidative addition occurs preferentially at the C-4 C–Br bond. This regioselectivity is driven heavily by steric and electrostatic factors: the C-3 bromine is adjacent to the

C-3 Reactivity: Halogen-Metal Exchange

Once the C-4 position is functionalized (e.g., arylated), the remaining C-3 bromine can be activated. Utilizing the TurboGrignard reagent (

Experimental Workflows and Self-Validating Protocols

Orthogonal sequential functionalization workflow of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-4

Objective: Synthesize 4-aryl-3-bromo-1,5-dimethyl-1H-pyrazole.

Causality & Design: We utilize

-

Reaction Setup: In an oven-dried Schlenk flask, combine 3,4-dibromo-1,5-dimethyl-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.05 eq), and

(0.05 eq). -

Solvent Addition: Add degassed 1,4-Dioxane (0.25 M relative to substrate) and an aqueous solution of

(2.0 M, 2.0 eq). -

Execution: Heat the biphasic mixture to 80 °C under an argon atmosphere for 4–6 hours with vigorous stirring.

-

Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material (UV active) should cleanly convert to a lower

spot. Crucial Insight: Do not push the reaction past 6 hours or increase boronic acid equivalents, as this risks competitive, undesired coupling at the C-3 position. -

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous

, and purify via flash chromatography.

Catalytic cycle for the regioselective Suzuki-Miyaura cross-coupling at the C-4 position.

Protocol B: Halogen-Metal Exchange and Electrophilic Trapping at C-3

Objective: Convert the remaining C-3 bromine into a formyl group (–CHO) for subsequent derivatization.

Causality & Design: The use of

-

Reaction Setup: Dissolve the purified 4-aryl-3-bromo-1,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M) under argon and cool to 0 °C.

-

Metalation: Dropwise add

(1.3 M in THF, 1.2 eq). Stir at 0 °C for 1 hour, then warm to room temperature for 30 minutes. -

Self-Validation Step: Extract a 0.1 mL aliquot and quench with

. Analyze via -

Trapping: Cool the reaction back to 0 °C and add anhydrous DMF (2.0 eq) in one portion. Stir for 2 hours while allowing the reaction to slowly reach room temperature.

-

Workup: Quench with saturated aqueous

, extract with EtOAc, dry over

Quantitative Data Summary

The following table summarizes the optimized conditions, expected yields, and regioselectivity profiles for the sequential functionalization of the 3,4-dibromopyrazole scaffold.

| Reaction Step | Reagents / Catalyst | Temp (°C) | Time (h) | Regioselectivity | Yield (%) |

| Suzuki Coupling (C-4) | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 80 | 4 - 6 | >95:5 (C-4:C-3) | 82 - 88 |

| Br/Mg Exchange (C-3) | iPrMgCl·LiCl, then DMF | 0 to 25 | 2 - 3 | Exclusive to C-3 | 75 - 80 |

| Amination (C-3) * | Amine, Pd₂(dba)₃, tBuONa | 100 | 12 | Exclusive to C-3 | 65 - 72 |

*Alternative to formylation: Buchwald-Hartwig amination can be performed on the C-3 bromide if a C-N bond is required instead of a C-C bond.

References

-

Knochel, P., Krasovskiy, A. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333-3336. URL:[Link]

-

RSC Advances (2015). "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles." RSC Adv., 5, 40163-40172. URL:[Link]

Application Notes & Protocols: Strategic Functionalization of 3,4-dibromo-1,5-dimethyl-1H-pyrazole via Cross-Coupling Reactions

Abstract

This document provides a comprehensive technical guide to the strategic application of palladium-catalyzed cross-coupling reactions for the functionalization of 3,4-dibromo-1,5-dimethyl-1H-pyrazole. This versatile heterocyclic scaffold is a valuable building block for creating diverse molecular architectures relevant to pharmaceutical and materials science research. We move beyond simple procedural lists to explain the underlying principles of regioselectivity and catalyst selection. Detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are provided, supported by mechanistic diagrams and summary tables to facilitate experimental design and optimization.

Introduction: The 1,5-Dimethyl-1H-pyrazole Scaffold

Substituted pyrazole cores are prevalent in a multitude of approved pharmaceutical agents, valued for their diverse biological activities which include anti-inflammatory, anti-cancer, and anti-pyretic properties.[1] The 3,4-dibromo-1,5-dimethyl-1H-pyrazole substrate offers two distinct and modifiable positions (C3 and C4) for the introduction of new functionalities through modern cross-coupling chemistry. The ability to selectively address these positions opens a pathway to generate complex, three-dimensional molecules and systematically explore structure-activity relationships (SAR).

Core Principle: Regioselectivity of the C3 and C4 Positions

The primary strategic consideration when functionalizing 3,4-dibromo-1,5-dimethyl-1H-pyrazole is the differential reactivity of the two carbon-bromine bonds. Regioselectivity in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors that influence the rate-determining oxidative addition step.[2]

-

Electronic Effects: In N-alkylated pyrazoles, the C4 position is generally more electron-rich than the C3 position. The C5 position is often the most electron-deficient and reactive in C-H activation contexts, but when considering C-Br bonds, the more electron-poor C-Br bond is typically more susceptible to oxidative addition by a Pd(0) catalyst. Therefore, the C3-Br bond is predicted to be the more reactive site for initial coupling.

-

Steric Effects: The C5-methyl group introduces steric hindrance around the C4 position. This crowding can further disfavor the approach of the bulky palladium catalyst to the C4-Br bond, reinforcing the intrinsic electronic preference for reaction at C3.[3]

This predictable reactivity allows for a sequential coupling strategy: an initial, milder reaction targets the C3 position, followed by a second coupling under potentially more forcing conditions to functionalize the C4 position.

Caption: Predicted regioselectivity of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[4] Its tolerance of a wide range of functional groups makes it exceptionally valuable in complex molecule synthesis.

Mechanism Overview

The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with a boronate complex, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The activation of the organoboron reagent by a base is a crucial step to facilitate transmetalation.[4]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Regioselective Mono-Arylation at the C3 Position

This protocol is designed to selectively target the more reactive C3-Br bond.

Materials:

-

3,4-dibromo-1,5-dimethyl-1H-pyrazole

-

Arylboronic acid (1.2-1.5 equivalents)

-

Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)), or Pd₂(dba)₃ with a suitable ligand

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)

-

Anhydrous solvent: 1,4-Dioxane/Water (4:1) or Toluene

-

Schlenk flask or microwave reactor vial

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add 3,4-dibromo-1,5-dimethyl-1H-pyrazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[2]

-

Add the anhydrous solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[2]

-

Stir the reaction mixture at 80-100 °C and monitor progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions